Cas no 2172483-75-7 (5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid
- EN300-1627540
- 2172483-75-7
-
- Inchi: 1S/C11H10FN3O2/c1-2-7-5-9(11(16)17)14-15(7)10-3-4-13-6-8(10)12/h3-6H,2H2,1H3,(H,16,17)
- InChI Key: WYROTNCRCRBSTL-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1N1C(=CC(C(=O)O)=N1)CC
Computed Properties
- Exact Mass: 235.07570473g/mol
- Monoisotopic Mass: 235.07570473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 68Ų
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627540-50mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 50mg |
$683.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-100mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 100mg |
$715.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-250mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 250mg |
$748.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-500mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 500mg |
$781.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-1000mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 1000mg |
$813.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-2500mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 2500mg |
$1594.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-5000mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 5000mg |
$2360.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-10000mg |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 10000mg |
$3500.0 | 2023-09-22 | ||
| Enamine | EN300-1627540-0.05g |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 0.05g |
$683.0 | 2023-07-10 | ||
| Enamine | EN300-1627540-0.1g |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172483-75-7 | 0.1g |
$715.0 | 2023-07-10 |
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Introduction to 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2172483-75-7)
5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172483-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a fluorinated pyridine ring and an ethyl substituent, contribute to its unique chemical properties and potential therapeutic applications.
The fluoropyridine moiety in 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid plays a crucial role in modulating the biological activity of the compound. Fluorine atoms are known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical agents. In recent years, fluorinated pyridines have been extensively studied for their role in developing small-molecule inhibitors targeting various enzymes and receptors. The 3-fluoropyridin-4-yl group in this compound specifically contributes to its interactions with biological targets, making it a valuable scaffold for drug discovery.
The pyrazole ring is another key structural component that imparts distinct chemical and biological properties to 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid. Pyrazoles are known for their ability to act as scaffolds in medicinal chemistry due to their versatility in forming hydrogen bonds and their compatibility with various functional groups. The 1H-pyrazole core in this compound provides a rigid structure that can be modified to enhance binding interactions with biological targets. Additionally, the carboxylic acid group at the 3-position of the pyrazole ring offers opportunities for further derivatization, enabling the synthesis of analogs with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid and its biological targets. Studies have shown that the fluorine atom in the pyridine ring enhances the compound's binding affinity to enzymes such as kinases and phosphodiesterases. These enzymes are implicated in various diseases, including cancer, inflammation, and neurological disorders. The structural features of 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid make it a promising candidate for developing novel therapeutics targeting these enzymes.
In addition to its potential as a drug candidate, 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid has been explored as an intermediate in synthetic chemistry. The presence of multiple reactive sites on its structure allows for diverse chemical modifications, making it a versatile building block for constructing more complex molecules. Researchers have utilized this compound to develop novel heterocyclic derivatives with enhanced biological activities. For instance, modifications at the ethyl group or the carboxylic acid moiety have led to compounds with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 5-ethyl-1-(3-fluoropyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for scaling up production for preclinical and clinical studies.
Preclinical studies on 5-ethyl-1-(3-fluoropyridin-4-yll)-1H-pyrazole carbox yl ic aci d (CAS No. 2172483757) have demonstrated its potential as an inhibitor of various kinases involved in cancer progression. The compound has shown inhibitory activity against enzymes such as EGFR (epidermal growth factor receptor), VEGFR (vascular endothelial growth factor receptor), and PDGFR (platelet-derived growth factor receptor). These kinases are critical targets in oncology due to their role in cell proliferation, survival, and angiogenesis. The ability of 5ethyl 13fluoropy ridin 14 yl 11 Hpyraz ole 33carb oxy lic aci d (CAS NO2172483775) to modulate these kinases makes it a promising candidate for further development into an anticancer therapeutic.
Furthermore, research has indicated that 5ethyl13fluoropy ridin14 yl11 Hpyraz ole33carb oxy lic aci d (CAS NO2172483775) exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Chronic inflammation is associated with various diseases, including cardiovascular disorders, autoimmune conditions, and metabolic syndromes. The anti-inflammatory activity of this compound suggests its potential use in managing these conditions by modulating inflammatory pathways at the molecular level.
The pharmacological profile of 5ethyl13fluoropy ridin14 yl11 Hpyraz ole33carb oxy lic aci d (CAS NO2172483775) has also been studied in terms of its selectivity and toxicity profile. In vitro assays have shown that the compound exhibits high selectivity for target kinases over off-target enzymes, minimizing side effects associated with non-specific inhibition. Additionally, preliminary toxicology studies have demonstrated acceptable safety margins at therapeutic doses, suggesting its potential for clinical translation.
The development of novel drug candidates like 5ethyl13fluoropy ridin14 yl11 Hpyaz ole33carb oxy lic aci d (CAS NO2172483775) relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Advances in high-throughput screening technologies have accelerated the identification of lead compounds with promising biological activities. Computational methods such as molecular docking and virtual screening have further streamlined the process by predicting binding affinities and interactions between compounds and biological targets.
In conclusion, 51(31flu oropy ridine4 yl)11 Hpy ra z ole33carb oxy lic aci d(CAS NO2172483775) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential as an inhibitor of kinases involved in cancer progression, anti inflammatory agent,and scaffold for further drug development underscores its importance in medicinal research. As research continues, this compoun d holds promise for contributing to new therapeutic strategies across multiple disease areas.
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